molecular formula C22H26N2O3S B2872177 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 954638-70-1

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B2872177
CAS No.: 954638-70-1
M. Wt: 398.52
InChI Key: VWJIUUQLHHOPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic small molecule belonging to the class of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. The compound's structure features a tetrahydroisoquinoline core constrained for conformational rigidity, substituted at the nitrogen atom with a phenylsulfonyl group and at the 7-position with a cyclohexanecarboxamide moiety. This specific architecture is designed to enhance binding affinity and selectivity for various biological targets. Researchers are increasingly interested in this chemical family due to its demonstrated biological activities. Recent studies on structurally similar N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising antimicrobial properties, including significant antifungal activity against species such as Aspergillus and Penicillium . Furthermore, tetrahydroisoquinoline-based compounds have been successfully developed and optimized as novel agonists for G-protein coupled receptors (GPCRs) like GPR119, highlighting the value of this core structure in probing new therapeutic pathways . The incorporation of the sulfonamide functional group is a common strategy in drug design, as this moiety is found in compounds that act as potent inhibitors of enzymes like carbonic anhydrase and cholinesterase, which are important therapeutic targets for a range of diseases . As such, this reagent serves as a versatile chemical tool or a key intermediate for researchers working in antimicrobial development, GPCR signaling studies, and enzyme inhibition assays. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h2,5-6,9-12,15,18H,1,3-4,7-8,13-14,16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJIUUQLHHOPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S with a molecular weight of 398.52 g/mol. The compound features a sulfonamide functional group linked to a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H26N2O3SC_{22}H_{26}N_{2}O_{3}S
Molecular Weight398.52 g/mol
CAS Number954639-21-5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group in the structure is capable of forming strong interactions with various enzymes and proteins, potentially leading to inhibition of their activity.
  • Receptor Interaction : The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
  • Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against tumor cells, indicating potential applications in cancer therapy.

Antitumor Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds possess significant antitumor properties. For example:

  • Study Findings : A study demonstrated that compounds structurally related to this compound showed selective cytotoxicity against various human tumor cell lines while sparing normal cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Mechanism : The presence of the sulfonamide group suggests activity against bacterial enzymes such as urease, which is crucial for the survival of certain pathogens .

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of related compounds:

  • Anticancer Properties : A series of tetrahydroisoquinoline derivatives were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions on the isoquinoline ring enhanced cytotoxicity against cancer cells .
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects revealed that compounds similar to this compound exhibited partial agonist activity at dopamine receptors, suggesting potential use in treating disorders like schizophrenia .

Comparison with Similar Compounds

Key Observations:

  • The thiophene-2-carbonyl substituent in introduces aromaticity with reduced electron density, which may alter solubility and target selectivity.
  • Lipophilicity : The target compound’s predicted LogP (~3.2) suggests moderate membrane permeability, intermediate between the highly lipophilic trifluoroacetyl analog (~4.1) and the thiophene derivative (~2.8).

Analytical Characterization :

  • NMR and HRMS : As demonstrated in , nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity.

Pharmacological and Regulatory Considerations

Pharmacopeial standards (e.g., PF 43(1) ) emphasize rigorous purity and stability testing for such compounds. The target compound’s synthesis likely adheres to these protocols, ensuring reproducibility for preclinical studies.

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